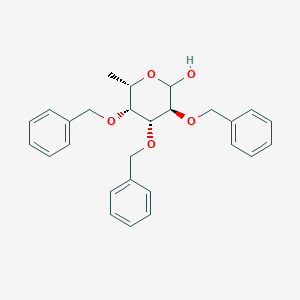

2,3,4-Tri-O-benzyl-6-deoxyhexopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60431-34-7 |

|---|---|

Molecular Formula |

C27H30O5 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol |

InChI |

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24+,25+,26-,27+/m0/s1 |

InChI Key |

YRAQXZMHYZXWBZ-RBGCBHJMSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Synonyms |

6-Deoxy-2,3,4-tri-O-(phenylmethyl)-L-galactose |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4-Tri-O-benzyl-6-deoxyhexopyranose from L-Rhamnose

Executive Summary

L-Rhamnose, a naturally abundant 6-deoxy-L-mannose, serves as a cost-effective and stereochemically rich starting material for the synthesis of complex carbohydrates and glycoconjugates. The targeted protection of its hydroxyl groups is fundamental to its utility as a glycosyl donor or acceptor in synthetic carbohydrate chemistry. This guide provides a comprehensive, technically detailed overview of a robust and efficient three-step synthesis to obtain 2,3,4-Tri-O-benzyl-L-rhamnopyranose. This key intermediate, featuring benzyl ether protecting groups at the C2, C3, and C4 positions, is an essential building block for the synthesis of various biologically active molecules. The protocols described herein are grounded in established chemical principles, offering field-proven insights into the causality behind experimental choices and ensuring a reliable and reproducible synthetic pathway.

Introduction: Strategic Considerations

The synthesis of complex oligosaccharides requires a strategic approach to protecting and deprotecting the multiple hydroxyl groups present on a monosaccharide scaffold. L-Rhamnose presents four hydroxyl groups with differing reactivities. For its use as a versatile synthetic intermediate, it is often necessary to mask specific hydroxyls while leaving others available for glycosylation or other transformations.

The Benzyl Ether Protecting Group: Benzyl (Bn) ethers are among the most widely used protecting groups in carbohydrate chemistry for several compelling reasons:

-

Stability: They are stable to a wide range of reaction conditions, including acidic and basic hydrolysis, oxidation, and many organometallic reagents.

-

Facile Removal: They can be cleanly removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), a process that typically does not affect other common functional groups like esters or glycosidic bonds.

-

Influence on Reactivity: Benzylation can influence the reactivity of the glycosyl donor, often favoring the formation of specific anomers in glycosylation reactions.

The target molecule, 2,3,4-Tri-O-benzyl-L-rhamnopyranose, is a valuable building block because the anomeric hydroxyl group is free, allowing it to be activated as a glycosyl donor.

Overall Synthetic Pathway

The transformation of L-rhamnose into 2,3,4-Tri-O-benzyl-L-rhamnopyranose is efficiently achieved in a three-step sequence. This strategy prioritizes the protection of the anomeric position first to prevent the formation of anomeric mixtures during the subsequent benzylation step. The final step involves the selective deprotection of the anomeric position to yield the target hemiacetal.

An In-depth Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose: Properties and Applications in Synthetic Chemistry

Introduction: The Strategic Importance of Protected Rhamnose Derivatives in Glycoscience

In the intricate field of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving stereoselective synthesis of complex oligosaccharides and glycoconjugates. Among the vast arsenal of protected monosaccharides, 2,3,4-Tri-O-benzyl-L-rhamnopyranose stands out as a versatile and crucial building block. L-rhamnose, a naturally occurring 6-deoxy-L-mannose, is a constituent of many bacterial polysaccharides and plant glycosides, making its derivatives, such as the title compound, highly valuable in the development of synthetic vaccines, therapeutics, and probes for glycobiology research.[1][2][3]

The benzyl ether protecting groups at the C2, C3, and C4 positions of the L-rhamnopyranose core offer a unique combination of stability and reactivity. Benzyl ethers are known for their robustness under a wide range of reaction conditions, including acidic and basic media, allowing for selective manipulation of other functional groups within a molecule. This guide provides an in-depth analysis of the chemical and physical properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, detailed protocols for its synthesis and deprotection, and a discussion of its application in glycosylation reactions, offering researchers and drug development professionals a comprehensive resource for the effective utilization of this important synthetic intermediate.

Physicochemical Properties

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a white solid or powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₀O₅ | |

| Molecular Weight | 434.52 g/mol | |

| CAS Number | 86795-38-2 | |

| Appearance | White solid or powder | [1] |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. | [1] |

| Storage | Store at 2-8 °C. |

Spectroscopic Data

While a dedicated, publicly available spectrum for 2,3,4-Tri-O-benzyl-L-rhamnopyranose is not readily found, data from closely related structures and general principles of NMR spectroscopy allow for a confident prediction of its key spectral features. The presence of three benzyl groups will dominate the aromatic region of the ¹H NMR spectrum, while the pyranose ring protons will appear in the characteristic carbohydrate region. In the ¹³C NMR spectrum, the benzylic carbons and the aromatic carbons will give rise to distinct signals, in addition to the signals corresponding to the rhamnopyranose core. Mass spectrometry is a crucial tool for confirming the molecular weight of the compound.

-

¹H NMR (predicted): The anomeric proton (H-1) is expected to appear as a doublet, with its chemical shift and coupling constant being indicative of the α/β configuration. The protons of the pyranose ring (H-2 to H-5) will resonate in the region of approximately 3.5-5.0 ppm, showing complex splitting patterns due to vicinal couplings. The methyl protons at C-6 will appear as a doublet around 1.2-1.4 ppm. The benzylic methylene protons will give rise to multiple signals, likely overlapping, in the range of 4.5-5.0 ppm. The aromatic protons of the three benzyl groups will produce a complex multiplet in the 7.2-7.4 ppm region.

-

¹³C NMR (predicted): The anomeric carbon (C-1) signal is expected in the range of 90-100 ppm. The carbons of the pyranose ring (C-2 to C-5) will resonate between 60 and 90 ppm. The methyl carbon at C-6 will appear at a higher field, around 18-20 ppm. The benzylic methylene carbons will show signals in the 70-75 ppm region. The aromatic carbons will give rise to a series of signals between 127 and 140 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (or adducts such as [M+Na]⁺ or [M+H]⁺) corresponding to the molecular weight of 434.52 g/mol .

Synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose: A Step-by-Step Protocol

The synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose typically starts from commercially available L-rhamnose. The key is the regioselective protection of the hydroxyl groups at the C2, C3, and C4 positions, leaving the anomeric hydroxyl group free for subsequent glycosylation reactions. A common strategy involves the initial formation of a methyl rhamnopyranoside, followed by benzylation and subsequent hydrolysis of the anomeric methoxy group.

Experimental Protocol

Step 1: Synthesis of Methyl α-L-rhamnopyranoside

-

Suspend L-rhamnose monohydrate (1 equivalent) in anhydrous methanol.

-

Add a catalytic amount of a strong acid catalyst (e.g., acetyl chloride or Dowex 50W-X8 resin).

-

Heat the mixture at reflux until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or Amberlite IR-120 resin).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude methyl α-L-rhamnopyranoside.

-

Purify the product by crystallization or column chromatography.

Step 2: Benzylation of Methyl α-L-rhamnopyranoside

-

Dissolve methyl α-L-rhamnopyranoside (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium hydride (NaH, typically 3.3 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add benzyl bromide (BnBr, typically 3.3 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside.

Step 3: Hydrolysis of the Anomeric Methyl Group

-

Dissolve methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside (1 equivalent) in a mixture of acetic acid and aqueous hydrochloric acid.

-

Heat the reaction mixture at an elevated temperature (e.g., 90-100 °C) for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and dilute it with water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to afford 2,3,4-Tri-O-benzyl-L-rhamnopyranose as a mixture of anomers.

Caption: General mechanism of glycosylation using an activated rhamnopyranose donor.

Deprotection Strategies

The removal of the benzyl ether protecting groups is a critical final step in many synthetic sequences to unveil the free hydroxyl groups of the target oligosaccharide.

Catalytic Hydrogenolysis

The most common and generally mildest method for the deprotection of benzyl ethers is catalytic hydrogenolysis.

Experimental Protocol:

-

Dissolve the benzylated rhamnoside (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction by TLC until all starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Alternative Deprotection Methods

In cases where the molecule contains functional groups that are sensitive to catalytic hydrogenolysis (e.g., alkenes, alkynes, or other reducible groups), alternative deprotection methods can be employed:

-

Dissolving Metal Reduction: Treatment with sodium or lithium in liquid ammonia (Birch reduction) can effectively cleave benzyl ethers.

-

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative removal of benzyl ethers. This method is particularly useful for the selective deprotection of p-methoxybenzyl (PMB) ethers in the presence of benzyl ethers.

Conclusion

2,3,4-Tri-O-benzyl-L-rhamnopyranose is an indispensable tool in the synthesis of complex carbohydrates. Its well-defined chemical properties, coupled with the stability and reliable removal of its benzyl ether protecting groups, make it a preferred building block for the stereoselective introduction of α-L-rhamnopyranosyl units. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile reagent in their synthetic endeavors, ultimately advancing the fields of glycobiology and medicinal chemistry.

References

-

CD BioGlyco. (n.d.). 2,3,4-Tri-O-benzyl-L-rhamnopyranose, Purity ≥95%. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Characterization of 2,3,4-Tri-O-benzyl-6-deoxyhexopyranose

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2,3,4-Tri-O-benzyl-6-deoxyhexopyranose. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important protected carbohydrate, offering insights into experimental design, spectral interpretation, and the underlying principles of NMR spectroscopy as applied to complex organic molecules.

Introduction: The Significance of Protected Carbohydrates and NMR Spectroscopy

Carbohydrates play a pivotal role in a vast array of biological processes. Their structural complexity, however, presents a significant challenge in the field of chemical biology and drug discovery. The use of protecting groups, such as the benzyl ethers in this compound, is a cornerstone of modern carbohydrate synthesis. These groups allow for regioselective modifications, enabling the construction of complex oligosaccharides and glycoconjugates. 6-deoxyhexoses, like L-rhamnose (6-deoxy-L-mannose), are particularly important as they are common components of bacterial cell walls and other biologically active natural products.

¹H NMR spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For protected carbohydrates, ¹H NMR is indispensable for confirming the successful installation of protecting groups, determining the anomeric configuration (α or β), and establishing the overall three-dimensional structure in solution.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The quality of a ¹H NMR spectrum is paramount for accurate structural interpretation. The following protocol outlines the key steps and considerations for acquiring a high-resolution spectrum of this compound.

Sample Preparation

-

Solvent Selection : The choice of solvent is critical. Deuterated chloroform (CDCl₃) is the most common and effective solvent for this class of compounds due to its excellent dissolving power for benzylated sugars and its relatively clean spectral window. It is essential to use a high-purity, anhydrous grade of CDCl₃ to avoid interfering signals from water and other impurities.

-

Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer (400 MHz or higher).

-

Filtration : To remove any particulate matter that could degrade spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters

-

Spectrometer Frequency : A higher field strength (e.g., 400, 500, or 600 MHz) is highly recommended to achieve better signal dispersion, which is crucial for resolving the often-crowded regions of carbohydrate ¹H NMR spectra.

-

Temperature : Spectra are typically acquired at room temperature (298 K).

-

Pulse Sequence : A standard single-pulse experiment is usually sufficient for a routine ¹H NMR spectrum.

-

Number of Scans : Depending on the sample concentration, 8 to 16 scans are generally adequate.

-

Referencing : The chemical shifts (δ) are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or to an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

Spectral Interpretation: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the anomeric proton, the pyranose ring protons, the C6-methyl group, and the benzyl protecting groups. The molecule exists as a mixture of α and β anomers at the C1 position, which will result in two sets of signals in the spectrum. The ratio of these anomers can be determined by integrating their respective signals.

The following diagram illustrates the general workflow for assigning the proton signals in the ¹H NMR spectrum of a protected carbohydrate.

Caption: Workflow for ¹H NMR-based structural elucidation.

Key Signal Regions and Assignments

The expected chemical shift ranges for the different types of protons in this compound are summarized in the table below. These values are based on established principles and data from analogous compounds.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Features & Rationale |

| Aromatic (Benzyl) | 7.40 - 7.10 | Multiplet (m) | The 15 protons of the three benzyl groups will appear as a complex multiplet in this region. |

| Benzyl CH₂ | 5.00 - 4.40 | Multiplet (m) | The six benzylic methylene protons will appear as a series of doublets or multiplets. Their distinct chemical shifts are due to the different electronic environments of the C2, C3, and C4 hydroxyls. |

| Anomeric (H-1) | 5.20 - 4.60 | Doublet (d) or broad singlet (br s) | The chemical shift and coupling constant of this proton are highly diagnostic of the anomeric configuration. The α-anomer typically appears at a lower field than the β-anomer. |

| Ring Protons (H-2, H-3, H-4, H-5) | 4.20 - 3.40 | Multiplets (m) | These protons often overlap, making their assignment challenging without 2D NMR techniques. Their chemical shifts are influenced by the presence of the bulky benzyl groups. |

| C6-Methyl (H-6) | 1.35 - 1.20 | Doublet (d) | This signal is characteristic of a 6-deoxyhexose and typically appears as a clean doublet due to coupling with H-5, with a J-coupling of approximately 6-7 Hz. |

Determining the Anomeric Configuration

The configuration at the anomeric center (C-1) is a critical aspect of carbohydrate chemistry. In ¹H NMR, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³JH1,H2, is a powerful tool for determining this stereochemistry.

-

For the α-anomer (axial H-1) : The dihedral angle between H-1 and H-2 is typically around 60°, resulting in a small coupling constant (³JH1,H2 ≈ 1-3 Hz) . The H-1 signal will appear as a broad singlet or a doublet with a small splitting.

-

For the β-anomer (equatorial H-1) : The dihedral angle between H-1 and H-2 is close to 180° in the common ¹C₄ chair conformation of L-rhamnose, leading to a large coupling constant (³JH1,H2 ≈ 8-10 Hz) . The H-1 signal will be a distinct doublet with a large splitting.

The following diagram illustrates the relationship between the anomeric proton orientation and the expected coupling constant.

An In-depth Technical Guide to the Physical Properties of Tribenzylated 6-Deoxyhexopyranoses

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tribenzylated 6-Deoxyhexopyranoses in Glycoscience

6-Deoxyhexopyranoses, such as L-rhamnose and L-fucose, are fundamental carbohydrate units found in a vast array of natural products, including bacterial polysaccharides and plant glycosides. Their unique biological roles make them crucial components in the fields of immunology, oncology, and drug discovery. The strategic protection of their hydroxyl groups is a cornerstone of synthetic carbohydrate chemistry, enabling precise modifications and the construction of complex glycoconjugates. Among the various protecting groups, the benzyl ether stands out for its robustness under a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.

This technical guide provides a comprehensive overview of the physical properties of tribenzylated 6-deoxyhexopyranoses, focusing on 2,3,4-tri-O-benzyl-L-rhamnopyranose and 2,3,4-tri-O-benzyl-L-fucopyranose. Understanding these properties is paramount for their effective use as building blocks in the synthesis of bioactive molecules. This document will delve into their melting point, optical rotation, solubility, and spectroscopic characteristics, supported by detailed experimental protocols and illustrative diagrams to provide a practical resource for researchers in the field.

Core Physical Properties: A Comparative Analysis

The introduction of three benzyl groups significantly alters the physical characteristics of the parent 6-deoxyhexopyranose, rendering them more soluble in organic solvents and amenable to chromatographic purification. A summary of the key physical properties for 2,3,4-tri-O-benzyl-L-fucopyranose is presented below. While specific experimental data for 2,3,4-tri-O-benzyl-L-rhamnopyranose is less commonly reported in readily available literature, its properties are expected to be analogous due to its isomeric nature.

| Property | 2,3,4-tri-O-benzyl-L-fucopyranose | 2,3,4-tri-O-benzyl-L-rhamnopyranose |

| Molecular Formula | C₂₇H₃₀O₅[1][2][3][4] | C₂₇H₃₀O₅ |

| Molecular Weight | 434.53 g/mol | 434.52 g/mol |

| Appearance | White Crystalline Solid | Solid or powder[5] |

| Melting Point | 102-104 °C | Data not readily available |

| Optical Rotation | Data not readily available | Data not readily available |

| Solubility | Soluble in DMSO, MeOH, DMF, DCM, EtOAc | Soluble in organic solvents[5] |

Experimental Protocols for Characterization

The determination of the physical properties of these compounds relies on established laboratory techniques. The following protocols provide a framework for their characterization.

Protocol 1: Synthesis of Tribenzylated 6-Deoxyhexopyranoses

A general and widely adopted method for the benzylation of carbohydrates involves the use of a strong base to deprotonate the hydroxyl groups, followed by reaction with a benzyl halide.[6][7]

Materials:

-

6-deoxyhexopyranose (e.g., L-rhamnose or L-fucose)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

-

Methanol (for quenching)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 6-deoxyhexopyranose in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution.

-

Allow the reaction to stir for 30-60 minutes at 0 °C, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxides.

-

Slowly add benzyl bromide or benzyl chloride dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.

-

Remove the DMF under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure tribenzylated 6-deoxyhexopyranose.

Caption: General workflow for the synthesis of tribenzylated 6-deoxyhexopyranoses.

Protocol 2: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the synthesized compound is a fine, dry powder.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Step-by-step workflow for melting point determination.

Protocol 3: Optical Rotation Measurement

Optical rotation is an intrinsic property of chiral molecules and is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Polarimeter cell (typically 1 dm)

-

Appropriate solvent (e.g., chloroform or dichloromethane)

Procedure:

-

Accurately weigh a sample of the tribenzylated 6-deoxyhexopyranose.

-

Dissolve the sample in a known volume of solvent in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

-

Calibrate the polarimeter with a blank solution (the pure solvent).

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters (dm).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For tribenzylated 6-deoxyhexopyranoses, characteristic signals are expected for the anomeric proton, the methyl group at the C6 position, the benzylic protons, and the aromatic protons.

-

¹H NMR: The anomeric proton (H-1) typically appears as a doublet in the region of δ 4.5-5.5 ppm. The three benzyl groups will show complex multiplets for the aromatic protons between δ 7.2 and 7.4 ppm, and the benzylic methylene protons (OCH₂) will appear as a series of doublets or multiplets between δ 4.5 and 5.0 ppm. The methyl group protons at C-6 will resonate as a doublet around δ 1.2-1.4 ppm.

-

¹³C NMR: The anomeric carbon (C-1) signal is typically found in the range of δ 90-100 ppm. The carbons of the pyranose ring appear between δ 65-85 ppm. The benzylic carbons (OCH₂) resonate around δ 72-75 ppm, while the aromatic carbons show signals between δ 127-139 ppm. The methyl carbon at C-6 will be observed at approximately δ 16-18 ppm.

The spectral overlap between the benzylic protons and the anomeric proton can sometimes complicate the analysis.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. In the IR spectrum of a tribenzylated 6-deoxyhexopyranose, the absence of a broad O-H stretching band around 3300-3500 cm⁻¹ confirms the protection of the hydroxyl groups. Characteristic bands for C-H stretching of the aromatic rings and the pyranose ring will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Strong C-O stretching bands for the ether linkages will be present in the region of 1050-1150 cm⁻¹.

Conclusion and Future Outlook

The tribenzylated derivatives of 6-deoxyhexopyranoses are invaluable intermediates in the synthesis of complex carbohydrates and glycoconjugates with significant biological activities. A thorough understanding of their physical properties is essential for their successful application in research and development. This guide has provided a detailed overview of the key physical characteristics of these compounds, along with standardized protocols for their synthesis and characterization. Further research to establish a more comprehensive database of physical properties, including specific optical rotations and detailed NMR assignments for a wider range of tribenzylated 6-deoxyhexopyranoses, will undoubtedly facilitate their broader use in the scientific community.

References

- Gunti, S., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. ChemistrySelect, 7(3), e202104111.

- Garegg, P. J., & Hultberg, H. (1981). Synthesis of 2-O-, 3-O-, and 4-O-β-D-Glucopyranosyl-L-rhamnose, and of 2-O-β-D-Galactopyranosyl-L-rhamnose.

- Lu, J., & Chan, T. H. (2000). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside.

-

An Expedient Synthesis of Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and Benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed. Accessed January 12, 2026. [Link]

-

2,3,4-Tri-O-benzyl-D-glucopyranose. PubChem. Accessed January 12, 2026. [Link]

- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

-

2,3,4-Tri-O-benzyl-L-rhamnopyranose, Purity ≥95%. CD BioGlyco. Accessed January 12, 2026. [Link]

-

METHYL-2,3,4-TRI-O-BENZYL-6-O-(2,3,6-TRI-O-BENZYL-4-O-METHYL-ALPHA-D-GLUCOPYRANOSYL)-ALPHA-D-GLUCOPYRANOSIDE. SpectraBase. Accessed January 12, 2026. [Link]

-

Total synthesis of the D-acofriose-containing trisaccharide repeating unit of the O-antigen from Azospirillum brasilense JM6B2. RSC Publishing. Accessed January 12, 2026. [Link]

-

Methyl 4-O-benzyl-α-l-rhamnopyranoside. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

-

Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. Accessed January 12, 2026. [Link]

Sources

- 1. 2,3,4-TRI-O-BENZYL-L-FUCOPYRANOSE synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 60431-34-7: 2,3,4-Tri-O-benzyl-L-fucopyranose [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. synthose.com [synthose.com]

- 5. 2,3,4-Tri-O-benzyl-L-rhamnopyranose, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. wiserpub.com [wiserpub.com]

An In-depth Technical Guide to the Anomeric Mixture of 2,3,4-Tri-O-benzyl-L-rhamnopyranose: Synthesis, Characterization, and Application in Glycosylation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a pivotal intermediate in synthetic carbohydrate chemistry. We will delve into the practical aspects of its synthesis, the detailed characterization of its anomeric mixture, and its strategic application as a glycosyl donor in the construction of complex oligosaccharides and glycoconjugates. The insights provided herein are grounded in established chemical principles and aim to equip researchers with the knowledge to effectively utilize this versatile building block.

Introduction: The Significance of Protected Rhamnose Donors

L-Rhamnose, a 6-deoxy-L-mannose, is a constituent of numerous natural products, including bacterial polysaccharides and plant glycosides, which exhibit a wide range of biological activities.[1] The chemical synthesis of rhamnoside-containing molecules is therefore of significant interest in medicinal chemistry and drug discovery. The strategic use of protecting groups is fundamental to modern carbohydrate chemistry, enabling regioselective reactions and controlling stereochemical outcomes.

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a selectively protected derivative where the hydroxyl groups at positions 2, 3, and 4 are masked as benzyl ethers. This protection scheme leaves the anomeric hydroxyl group at C1 free for activation, rendering the molecule a valuable glycosyl donor. Upon synthesis, this compound typically exists as an equilibrium mixture of its α and β anomers, a crucial consideration for its subsequent use in glycosylation reactions.[2] Understanding the nature of this anomeric mixture is paramount for controlling the stereoselectivity of glycosidic bond formation.

Synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose

The synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose from L-rhamnose involves a two-step process: formation of a methyl rhamnopyranoside followed by benzylation of the free hydroxyl groups and subsequent hydrolysis of the methyl glycoside.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial glycosidation with methanol under acidic conditions protects the anomeric center, allowing for the exhaustive benzylation of the remaining hydroxyls. The final acid-catalyzed hydrolysis removes the anomeric methyl group to yield the target hemiacetal as an anomeric mixture.

Caption: Synthetic pathway for 2,3,4-Tri-O-benzyl-L-rhamnopyranose.

Experimental Protocol

Step 1: Synthesis of Methyl α-L-rhamnopyranoside

-

Suspend L-rhamnose monohydrate (1.0 eq) in methanol (approx. 0.2 M).

-

Add a catalytic amount of a strong acid (e.g., acetyl chloride, 0.1 eq, which generates HCl in situ, or a sulfonic acid resin).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate or an anion exchange resin).

-

Filter off any solids and concentrate the filtrate under reduced pressure to obtain the crude methyl α-L-rhamnopyranoside, which is often used in the next step without further purification.

Step 2: Synthesis of Methyl 2,3,4-Tri-O-benzyl-α-L-rhamnopyranoside

-

Dissolve the crude methyl α-L-rhamnopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, approx. 3.5 eq) portion-wise, ensuring the temperature remains low.

-

Allow the mixture to stir at 0 °C for 30 minutes, then add benzyl bromide (BnBr, approx. 3.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding methanol, followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by silica gel column chromatography to yield the perbenzylated product.

Step 3: Hydrolysis to 2,3,4-Tri-O-benzyl-L-rhamnopyranose

-

Dissolve the purified methyl 2,3,4-Tri-O-benzyl-α-L-rhamnopyranoside in a mixture of acetic acid and an aqueous solution of a strong acid like hydrochloric acid.[3]

-

Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC until the starting material is consumed.[4]

-

Cool the mixture to room temperature and neutralize the acid.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

After concentration, the resulting 2,3,4-Tri-O-benzyl-L-rhamnopyranose is obtained as an anomeric mixture, typically a syrup or a solid.[5]

Characterization of the Anomeric Mixture

The analysis of the anomeric (α/β) purity and ratio is critical for predicting and controlling the outcome of subsequent glycosylation reactions.[6] The two primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive technique for both qualitative and quantitative analysis of the anomeric mixture.[3][7] The anomeric protons (H-1) of the α and β anomers reside in different chemical environments and thus exhibit distinct chemical shifts and coupling constants (³JH1,H2).[6]

-

α-anomer: The H-1 proton is in an equatorial position, resulting in a gauche relationship with the axial H-2 proton. This leads to a smaller coupling constant, typically in the range of 1-4 Hz.

-

β-anomer: The H-1 proton is in an axial position, leading to a trans-diaxial relationship with the axial H-2 proton. This results in a larger coupling constant, typically around 7-10 Hz.

The ratio of the α to β anomers can be determined by integrating the signals corresponding to their respective anomeric protons.

| Anomer | H-1 Orientation | H1-H2 Dihedral Angle | Expected ³JH1,H2 (Hz) |

| α-L-Rhamnopyranose | Equatorial | ~60° | Small (1-4 Hz) |

| β-L-Rhamnopyranose | Axial | ~180° | Large (7-10 Hz) |

| Table 1: Expected ¹H NMR parameters for the anomeric protons of 2,3,4-Tri-O-benzyl-L-rhamnopyranose. |

High-Performance Liquid Chromatography (HPLC)

HPLC offers a high-resolution method for the separation and quantification of the α and β anomers.[6] Normal-phase chromatography is particularly effective for separating protected carbohydrate isomers.

Typical HPLC Method:

-

Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (e.g., in a 4:1 or 3:1 v/v ratio). The exact ratio may require optimization.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 254 nm, owing to the benzyl protecting groups.[6]

-

Elution Order: Typically, the α-anomer elutes before the β-anomer in normal-phase chromatography.[6]

Application in Glycosylation Reactions

2,3,4-Tri-O-benzyl-L-rhamnopyranose serves as a glycosyl donor, which, upon activation of the anomeric hydroxyl, reacts with a glycosyl acceptor to form a glycosidic bond. The stereochemical outcome of this reaction (α or β) is influenced by several factors, including the nature of the protecting groups, the promoter, the solvent, and the anomeric composition of the donor.

The Role of the Anomeric Mixture

The presence of an anomeric mixture means that both α- and β-hemiacetals are available to be activated. Depending on the reaction conditions, the anomeric center can equilibrate in situ. The formation of 1,2-cis or 1,2-trans glycosidic linkages is a significant challenge in carbohydrate synthesis.[8] For rhamnosides, a 1,2-cis linkage results in a β-rhamnoside, while a 1,2-trans linkage yields an α-rhamnoside. The absence of a participating group at the C2 position (a benzyl ether is non-participating) means that the stereochemical outcome is not directed by neighboring group participation.[8]

Caption: General scheme of a glycosylation reaction using the anomeric mixture.

Control over the stereoselectivity often relies on manipulating the reaction conditions to favor either an SN1-like or SN2-like mechanism at the anomeric center. For instance, certain conditions might favor the formation of a thermodynamically stable α-glycoside, while other conditions might lead to the kinetically favored product. The reactivity of the anomeric mixture can be complex, and a thorough understanding of the underlying mechanisms is crucial for achieving the desired stereochemical outcome.[9]

Conclusion

2,3,4-Tri-O-benzyl-L-rhamnopyranose is an indispensable building block for the synthesis of complex rhamnose-containing glycans. Its preparation yields an anomeric mixture that can be reliably characterized by NMR and HPLC. A deep understanding of this anomeric composition, coupled with the principles of glycosylation chemistry, empowers researchers to strategically design and execute syntheses of biologically important molecules for applications in drug development and glycobiology.

References

-

National Center for Biotechnology Information. (2012). Structure of l-rhamnose isomerase in complex with l-rhamnopyranose demonstrates the sugar-ring opening mechanism and the role of a substrate sub-binding site. PubMed Central. Available at: [Link]

-

Al-Mahmni, L., et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Orbital: The Electronic Journal of Chemistry. Available at: [Link]

-

Tvaroska, I., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Molecular Biosciences. Available at: [Link]

-

de Bruyn, A., et al. (1976). 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. Scilit. Available at: [Link]

-

CD BioGlyco. 2,3,4-Tri-O-benzyl-L-rhamnopyranose, Purity ≥95%. CD BioGlyco. Available at: [Link]

-

ResearchGate. (2009). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. ResearchGate. Available at: [Link]

-

ResearchGate. (1987). NMR and conformational study of branched oligosaccharides containing 2,3-disubstituted residues of α-L-rhamnose. ResearchGate. Available at: [Link]

-

ResearchGate. (1975). Synthesis of 2-O-, 3-O-, and 4-O-β-D-Glucopyranosyl-L-rhamnose, and of 2-O-β-D-Galactopyranosyl-L-rhamnose. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2014). Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles. PubMed Central. Available at: [Link]

-

J-Stage. (2021). β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar. J-Stage. Available at: [Link]

-

PubMed. (2009). An Expedient Synthesis of Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and Benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PubMed Central. Available at: [Link]

-

ResearchGate. (2018). Anomeric O‐alkylation of 2,3,4,6‐tetra‐O‐benzyl‐d‐mannopyranose. ResearchGate. Available at: [Link]

-

Al-Mahmni, L., et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Orbital: The Electronic Journal of Chemistry. Available at: [Link]

-

MDPI. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. Available at: [Link]

Sources

- 1. Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 2. Structure of l-rhamnose isomerase in complex with l-rhamnopyranose demonstrates the sugar-ring opening mechanism and the role of a substrate sub-binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 2,3,4-Tri-O-benzyl-L-rhamnopyranose, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 8. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Stability and Storage of Benzylated Rhamnose Derivatives

For researchers, scientists, and professionals in drug development, the integrity of carbohydrate intermediates is paramount to the success of complex synthetic campaigns and the ultimate efficacy of the final product. Benzylated rhamnose derivatives are workhorse molecules in glycochemistry, prized for their utility in the assembly of oligosaccharides and glycoconjugates.[1][2] However, the very features that make the benzyl group an excellent protecting group—its general robustness—can mask subtle instabilities that may compromise downstream applications if not properly managed.[3][4] This in-depth technical guide provides a field-proven framework for understanding and ensuring the stability of these critical building blocks.

The Benzyl Ether Linkage: A Double-Edged Sword of Stability

The benzyl ether is a cornerstone of carbohydrate chemistry due to its stability across a wide range of acidic and basic conditions, making it an ideal protecting group during multi-step syntheses.[4][5] This stability, however, is not absolute. Understanding the underlying chemistry of the benzyl ether linkage is crucial for predicting and preventing degradation.

The primary routes for the cleavage of benzyl ethers, and thus the degradation of benzylated rhamnose derivatives, involve harsh chemical conditions that are typically intentionally applied for deprotection. These include:

-

Catalytic Hydrogenolysis: The most common deprotection method, involving hydrogen gas and a palladium catalyst (Pd/C), which reductively cleaves the C-O bond to yield the free hydroxyl group and toluene.[6]

-

Strong Acid Hydrolysis: While generally stable to mild acids, prolonged exposure to strong acids can lead to cleavage.[3][7]

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone can oxidatively remove the benzyl group.[3][5][8]

While these conditions are typically avoided during storage, their understanding informs the potential degradation pathways that could be initiated by unforeseen environmental factors.

Potential Degradation Pathways and Influencing Factors

Under typical laboratory storage conditions, the degradation of benzylated rhamnose derivatives is a slow process. However, certain factors can accelerate decomposition, leading to impurities that can complicate subsequent reactions.

Caption: Key environmental factors influencing the degradation pathways of benzylated rhamnose derivatives.

Hydrolysis

Even in the absence of strong acids, ambient moisture can contribute to the slow hydrolysis of benzyl ethers over extended periods, particularly if the sample is not stored under anhydrous conditions. The presence of trace acidic or basic impurities on glassware or in the storage atmosphere can catalyze this process.

Oxidation

While benzyl ethers are relatively stable to aerial oxidation, the presence of peroxides (which can form in certain organic solvents like ethers and THF upon storage) can lead to oxidative degradation.[3] This is a greater concern for derivatives stored in solution than for those stored as neat solids.

Photodegradation

Exposure to UV light can promote the formation of radicals, which can initiate cleavage of the benzyl ether linkage.[9] While less common under standard laboratory lighting, direct sunlight or prolonged exposure to high-intensity light should be avoided.

Recommended Storage Conditions

To ensure the long-term stability of benzylated rhamnose derivatives, the following storage conditions are recommended. These guidelines are designed to mitigate the risks of hydrolysis, oxidation, and photodegradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C | Reduces the rate of all chemical degradation pathways.[10] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis. |

| Container | Amber glass vial with a tight-fitting cap | Protects from light to prevent photodegradation and provides a good seal against the atmosphere. |

| Form | Dry, crystalline solid or lyophilized powder | The solid state is generally more stable than solutions. Removing residual solvents is critical. |

| Desiccation | Store over a desiccant (e.g., Drierite®, P₂O₅) | Actively removes any moisture that may be present in the storage container.[11] |

Stability Assessment: Protocols and Methodologies

A robust assessment of the stability of benzylated rhamnose derivatives involves a combination of real-time and accelerated stability studies.[9] The goal is to identify potential degradation products and establish a reliable shelf-life.

Experimental Workflow for Stability Testing

Caption: A typical experimental workflow for conducting a forced degradation study.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation pathways and products.[9]

Objective: To identify the degradation products of a benzylated rhamnose derivative under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of the benzylated rhamnose derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

-

Thermal Degradation: Place a solid sample of the derivative in an oven at 80°C for 24, 48, and 72 hours.[9] Dissolve in the stock solution solvent before analysis.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for a defined period.[9]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

-

-

Time-Course Sampling: At each time point, withdraw an aliquot of the stressed sample.

-

Quenching: For the acidic and basic samples, neutralize the reaction with an equivalent amount of base or acid, respectively. For the oxidative sample, the reaction can be quenched by the addition of a small amount of sodium bisulfite.

-

Analysis: Analyze all samples by High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (LC-MS) to quantify the remaining parent compound and identify any degradation products.[12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of significant degradants.[13]

Real-Time Stability Study Protocol

This protocol is designed to assess the stability of the derivative under the recommended storage conditions over an extended period.

Objective: To determine the long-term stability and establish a shelf-life for the benzylated rhamnose derivative.

Methodology:

-

Sample Preparation: Place accurately weighed samples of the benzylated rhamnose derivative into amber glass vials under an inert atmosphere.

-

Storage: Store the vials at the recommended conditions (e.g., -20°C and 4°C).

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 24, and 36 months).

-

Analysis: At each time point, remove a vial from storage and allow it to equilibrate to room temperature before opening. Analyze the sample for purity and the presence of any degradation products using HPLC-UV/MS.

-

Data Analysis: Plot the purity of the derivative as a function of time to determine the rate of degradation and establish a shelf-life based on acceptable purity limits (e.g., >95%).

Conclusion

Benzylated rhamnose derivatives are indispensable tools in modern glycoscience. A thorough understanding of their inherent stability and potential degradation pathways is essential for ensuring the reproducibility of synthetic protocols and the integrity of final products. By implementing the storage conditions and stability assessment protocols outlined in this guide, researchers can confidently maintain the quality of these valuable intermediates, thereby enhancing the reliability and success of their scientific endeavors.

References

- BenchChem. (2025).

-

Fairweather, J. K., & Lindsley, C. W. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 72(3), 1085–1088. [Link]

-

Wolfe, J., & Routh, V. H. (2023). How Sugars Protect Dry Protein Structure. Biochemistry, 62(5), 945–954. [Link]

-

Zoecklein, B. W., & de, Y. T. (1998). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. American Journal of Enology and Viticulture, 49(3), 241-244. [Link]

-

Li, Y., et al. (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. Molecules, 27(18), 5966. [Link]

-

Fletcher, H. G., Jr., & Diehl, H. W. (1971). De-O-benzylation of benzyl ethers of carbohydrate derivatives by thiols in the presence of boron trifluoride. Carbohydrate Research, 17(2), 383-391. [Link]

-

Amanote Research. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers With Dichlorodicyanoquinone in Rhamno- And Mannopyranosides. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

-

Li, Y., et al. (2023). Multi-Omics Reveals Protected Cultivation Improves Chinese Plum (Prunus salicina L.) Quality via Light-Regulated Sugar Metabolism. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

Pharmacy 180. (n.d.). Chemical Tests of Glycosides. [Link]

-

Gady, C., et al. (2017). Effect of storage conditions on industrial sugar retention in energy beets. Industrial Crops and Products, 108, 483-491. [Link]

-

Matin, M. M., et al. (2017). Design and synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives as antimicrobial agents. Current Chemistry Letters, 6(1), 29-40. [Link]

-

Reddy, B. V. S., et al. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 19. [Link]

-

Gohr, F. N., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 947–951. [Link]

-

Henle, K. J., & Dethlefsen, L. A. (1980). Heat protection by sugars and sugar analogues. Cancer Research, 40(4), 1149-1153. [Link]

-

Khan Academy. (2014, June 11). Storing Carbohydrates. [Link]

-

Pathak, S. K., et al. (2018). Impact of Temperature and Humidity on Sugar Recovery in Uttar Pradesh. Sugar Tech, 21(2), 290-295. [Link]

-

Matin, M. M., et al. (2017). Regioselective monoacylation of a derivative of L-rhamnose. Journal of the Bangladesh Chemical Society, 30(1), 1-8. [Link]

-

Matin, M. M., et al. (2017). Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 1-9. [Link]

-

Fan, R., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. Molecules, 27(16), 5344. [Link]

-

Wang, T., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(20), 4934–4950. [Link]

-

The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage. [Link]

-

Matin, M. M., et al. (2017). Design and synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives as antimicrobial agents. Current Chemistry Letters, 6(1), 29-40. [Link]

-

Theodorson, L. (1992). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 69(7), 531. [Link]

-

McKay, M. J. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. Accounts of Chemical Research, 56(15), 2005–2016. [Link]

-

Simic, N. (2016). Protecting Groups in Synthesis of Monosaccharides' Derivatives. Chemistry & Chemical Engineering, 20(1), 1-14. [Link]

-

Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900–1934. [Link]

-

Biology LibreTexts. (2023, August 31). 7.1: Carbohydrate Storage and Breakdown. [Link]

-

Yamanoi, T., et al. (2008). Preparation of Partially Benzylated Mono-, Di-, and Trisaccharides by Selective Cleavage of the Beta-Fructofuranosidic Linkage in Fully Benzylated Sucrose and Sucrose-Related Oligosaccharides Under Acidic Conditions. Carbohydrate Research, 343(8), 1366-1372. [Link]

-

Fliess, A., et al. (2005). Synthesis of alkyl-??-L-rhamnosides by water soluble alcohols enzymatic glycosylation. Journal of Molecular Catalysis B: Enzymatic, 35(1-3), 1-7. [Link]

-

Sherburne-Michigan, M. (2020, April 8). Method makes it easier to build carbs in the lab. Futurity. [Link]

-

Demchenko, A. V., & Wang, T. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 17, 1246–1252. [Link]

-

Wikipedia. (n.d.). Honey. [Link]

Sources

- 1. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Preparation of partially benzylated mono-, di-, and trisaccharides by selective cleavage of the beta-fructofuranosidic linkage in fully benzylated sucrose and sucrose-related oligosaccharides under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. How Sugars Protect Dry Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

A Technical Guide for the Strategic Application of Benzyl Protecting Groups in Modern Carbohydrate Synthesis

This guide provides an in-depth exploration of benzyl protecting groups, a cornerstone of synthetic carbohydrate chemistry. We will move beyond simple definitions to dissect the causal mechanisms, strategic implications, and field-proven protocols that underpin their successful application. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage benzyl groups to achieve complex synthetic goals.

The Strategic Imperative for Benzyl Ethers in Carbohydrate Chemistry

Carbohydrates are distinguished by a high density of hydroxyl groups of similar reactivity. To achieve regioselective modification and controlled glycosidic bond formation, the strategic masking and unmasking of these functional groups is not merely a convenience but a fundamental necessity. Among the arsenal of available protecting groups, the benzyl (Bn) ether stands out for its unique combination of stability, reliability, and versatile cleavage conditions.

Introduced via the formation of a robust ether linkage, the benzyl group is exceptionally stable to a wide range of reaction conditions commonly employed in oligosaccharide synthesis, including acidic and basic hydrolysis, oxidation, and many organometallic reactions. This stability allows for extensive synthetic manipulations on other parts of the carbohydrate scaffold without premature loss of the protecting group. However, its true power lies in the specific and efficient methods available for its removal, most notably catalytic hydrogenation, which proceeds under neutral conditions and preserves most other functional groups. This delicate balance of resilience and selective lability is the primary reason for its enduring prominence in the field.

Introduction of Benzyl Ethers: Methods and Mechanistic Considerations

The most prevalent method for the formation of benzyl ethers is the Williamson ether synthesis, a classic SN2 reaction. The success of this protocol hinges on the effective deprotonation of the carbohydrate's hydroxyl group to form a potent alkoxide nucleophile, which then displaces a halide from a benzyl electrophile.

Standard Benzylation Protocol (Williamson Ether Synthesis)

This protocol describes a general procedure for the per-benzylation of a common monosaccharide, methyl α-D-glucopyranoside.

Experimental Protocol: Per-benzylation of Methyl α-D-glucopyranoside

-

Anhydrous Conditions: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq.) under a positive pressure of nitrogen.

-

Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added via cannula to create a slurry. The mixture is cooled to 0 °C in an ice bath.

-

Substrate Addition: A solution of methyl α-D-glucopyranoside (1.0 eq.) in anhydrous DMF is added dropwise to the NaH slurry over 30 minutes. The reaction is allowed to stir at 0 °C for 1 hour to ensure complete formation of the alkoxide.

-

Reagent Addition: Benzyl bromide (BnBr, 5.0 eq.) is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully cooled back to 0 °C and quenched by the slow, dropwise addition of methanol (MeOH) to destroy excess NaH, followed by the addition of water.

-

Workup & Purification: The mixture is partitioned between ethyl acetate and water. The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography to yield the pure, per-benzylated product.

Causality and Experimental Choice:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl groups, driving the equilibrium towards the alkoxide. Using a weaker base like a tertiary amine would be ineffective.

-

Anhydrous DMF: A polar aprotic solvent is crucial. It effectively solvates the sodium cation but does not protonate the highly reactive alkoxide, maximizing its nucleophilicity for the subsequent SN2 attack on benzyl bromide.

-

Temperature Control: The initial deprotonation and subsequent addition of benzyl bromide are performed at 0 °C to control the exothermicity of the reactions and minimize potential side reactions.

Caption: Mechanism of Williamson Ether Synthesis for Benzylation.

Alternative Benzylation Strategies

While the NaH/BnBr/DMF system is a workhorse, other methods offer advantages in specific contexts, such as improved regioselectivity or milder conditions.

-

Phase-Transfer Catalysis (PTC): For large-scale synthesis or for substrates sensitive to strongly basic, anhydrous conditions, PTC is an excellent alternative. A quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) facilitates the transport of the hydroxide or alkoxide ion from an aqueous phase into the organic phase containing the carbohydrate and benzyl chloride. This avoids the need for anhydrous solvents and hazardous reagents like NaH.

-

Stannylene Acetal Mediated Benzylation: For achieving regioselective monobenzylation, the use of dibutyltin oxide ((Bu₂)₂SnO) is a powerful technique. The tin reagent selectively activates the most nucleophilic hydroxyl group of a diol pair (often the equatorial hydroxyl in a cis-diol or the primary hydroxyl), forming a five-membered stannylene acetal intermediate. Subsequent reaction with benzyl bromide in the presence of a catalyst like cesium fluoride (CsF) results in benzylation at the activated position with high selectivity.

-

Acid-Catalyzed Benzylation: Benzylation can also be achieved under acidic conditions using benzyl trichloroacetimidate. This method is particularly useful for acid-stable substrates and proceeds via an SN1-like mechanism.

The Benzylidene Acetal: A Bifunctional Protecting Group

Closely related to benzyl ethers, the benzylidene acetal is a crucial protecting group formed by the acid-catalyzed reaction of benzaldehyde with a syn-1,2- or 1,3-diol. It serves two primary functions:

-

Conformational Rigidity: By locking two hydroxyl groups, it restricts the pyranose ring's conformation, which can have a profound influence on the stereochemical outcome of subsequent glycosylation reactions.

-

Precursor to a Single Benzyl Ether: The most powerful application of the benzylidene acetal is its ability to be regioselectively opened. Reductive opening using reagents like sodium cyanoborohydride (NaBH₃CN) with HCl or triethylsilane (Et₃SiH) and an acid catalyst typically cleaves the acetal to generate a benzyl ether at one position and a free hydroxyl at the other. The position of the resulting benzyl ether is dictated by sterics and electronics, providing a reliable route to partially protected carbohydrates that are otherwise difficult to access.

The Role of Benzyl Ethers in Glycosylation Chemistry

The choice of protecting group at the C2-position of a glycosyl donor is one of the most critical factors determining the stereochemical outcome of a glycosylation reaction. Benzyl ethers are considered "non-participating" groups.

-

Non-Participating (Armed) Donors: A C2-O-benzyl group does not have a carbonyl oxygen that can assist in the departure of the anomeric leaving group through anchimeric assistance. This leads to the formation of a transient and highly reactive oxocarbenium ion intermediate. This "armed" donor is highly reactive, and the incoming nucleophile (the glycosyl acceptor) can attack from either the α- or β-face, often leading to a mixture of anomers. The final ratio is influenced by solvent, temperature, and the anomeric effect.

-

Contrast with Participating (Disarmed) Donors: In contrast, a C2-O-acyl group (like an acetate or benzoate) is "participating." The carbonyl oxygen attacks the anomeric center as the leaving group departs, forming a stable dioxolanylium ion intermediate. This intermediate effectively blocks the α-face of the donor, forcing the glycosyl acceptor to attack exclusively from the β-face, resulting in the formation of a 1,2-trans-glycosidic linkage with high stereoselectivity. This is known as the neighboring group participation effect.

Caption: Armed vs. Disarmed Glycosyl Donors.

Removal of Benzyl Ethers: The Final Unveiling

The global deprotection is the final, critical step in oligosaccharide synthesis. The method of choice must be robust enough to cleave all benzyl ethers but mild enough to preserve the newly formed, and often labile, glycosidic linkages.

Catalytic Hydrogenation

This is the most common and preferred method for debenzylation. The reaction involves the hydrogenolysis of the C-O bond of the benzyl ether over a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.

Experimental Protocol: Global Debenzylation by Catalytic Hydrogenation

-

Dissolution: The fully protected oligosaccharide is dissolved in a suitable solvent system, commonly a mixture of an alcohol (e.g., ethanol or methanol) and an ester (e.g., ethyl acetate). Sometimes a small amount of water or acetic acid is added to aid solubility and catalyst activity.

-

Catalyst Addition: 10% Palladium on carbon (Pd/C) is added to the solution (typically 10-20% by weight relative to the substrate). The flask is securely sealed.

-

Hydrogenation: The atmosphere in the flask is replaced with hydrogen (H₂), either from a balloon for small-scale reactions or a Parr hydrogenator for larger scales or higher pressures.

-

Reaction: The mixture is stirred vigorously at room temperature to ensure efficient mixing of the substrate, catalyst, and hydrogen. The reaction progress is monitored by TLC or Mass Spectrometry.

-

Filtration & Purification: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the insoluble Pd/C catalyst. The filtrate is concentrated under reduced pressure, and the resulting deprotected carbohydrate is typically purified by size-exclusion chromatography or reverse-phase HPLC.

Causality and Experimental Choice:

-

Palladium on Carbon (Pd/C): This catalyst provides a high surface area for the adsorption of both the benzyl ether and hydrogen, facilitating the reductive cleavage.

-

Hydrogen Source: Hydrogen gas is the reductant. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or cyclohexene, is a safer alternative that avoids the handling of flammable H₂ gas and is equally effective.[1]

-

Solvent: The solvent must dissolve the substrate while not poisoning the catalyst. Alcohols are excellent choices.

Caption: Experimental Workflow for Catalytic Hydrogenation.

Dissolving Metal Reduction (Birch Reduction)

For substrates that are incompatible with hydrogenation (e.g., those containing other reducible functional groups like alkenes or alkynes), the Birch reduction offers a powerful alternative. This reaction uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source. The solvated electrons reduce the aromatic ring of the benzyl group, leading to cleavage of the C-O bond.[2] While highly effective, this method requires specialized equipment to handle cryogenic liquid ammonia and reactive alkali metals.

Table 1: Comparison of Common Debenzylation Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, RT, atmospheric pressure | Mild, neutral conditions; high yielding; clean byproducts (toluene); compatible with most functional groups. | Incompatible with alkenes, alkynes, some sulfur-containing groups; catalyst can be poisoned. |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, reflux | Avoids use of flammable H₂ gas; operationally simple. | Requires higher temperatures; byproduct removal can be more complex. |

| Birch Reduction | Na or Li, liquid NH₃, -78 °C | Orthogonal to hydrogenation; very powerful. | Harsh, cryogenic conditions; requires specialized equipment; not compatible with reducible functional groups. |

Orthogonal Strategies and Conclusion

The true mastery of carbohydrate synthesis lies in the deployment of orthogonal protecting groups—sets of groups that can be removed selectively under distinct conditions without affecting others. Benzyl ethers are a critical component of many such strategies. For instance, a common strategy involves using:

-

Silyl ethers (e.g., TBDMS): Removed with fluoride ions (TBAF).

-

Acyl groups (e.g., Acetate): Removed with mild base (NaOMe/MeOH).

-

Benzyl ethers: Removed by hydrogenation.

This allows for the sequential unmasking of specific hydroxyl groups at different stages of a synthesis, enabling the construction of highly complex oligosaccharides and glycoconjugates.

References

- Szeja, W., Fokt, I., & Grynkiewicz, G. (n.d.). Benzylation of sugar polyols by means of the PTC method. MD Anderson Cancer Center.

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Glycosyl donor. In Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Armed and disarmed saccharides. In Wikipedia. Retrieved from [Link]

-

NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]

-

Chem-Station International Edition. (2014, May 1). Birch Reduction. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Birch Reduction. Retrieved from [Link]

Sources

Navigating the Nuances of 6-Deoxyhexopyranose Donors: An In-depth Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Deoxyhexopyranoses, such as L-fucose and L-rhamnose, are integral components of a vast array of biologically significant glycoconjugates, playing critical roles in cellular recognition, signaling, and pathogenesis. Consequently, the ability to stereoselectively synthesize oligosaccharides containing these motifs is of paramount importance in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive exploration of the reactivity of 6-deoxyhexopyranose donors, offering field-proven insights into the underlying principles that govern their behavior in glycosylation reactions. By dissecting the intricate interplay of conformational effects, stereoelectronics, and reaction conditions, this guide equips researchers with the foundational knowledge and practical methodologies required to navigate the complexities of 6-deoxyglycoside synthesis.

The Impact of the C6-Deoxy Moiety: A Shift in Conformation and Reactivity

The substitution of the C6-hydroxyl group with a hydrogen atom in 6-deoxyhexopyranoses introduces subtle yet profound changes to the pyranose ring's conformational landscape and, consequently, its reactivity as a glycosyl donor. The absence of the polar hydroxymethyl group and the presence of a non-polar methyl group influence the overall polarity and steric environment of the sugar.

From a conformational standpoint, the C6-deoxy modification can alter the equilibrium of ring conformations, although the chair conformation generally remains the most stable.[1] More significantly, it impacts the rotational preference of the C5-C6 bond, which in turn influences the orientation of the C5 substituent. This can have a cascading effect on the stereoelectronic environment of the anomeric center, subtly modulating the donor's reactivity.[2]

The electronic effect of the C6-deoxy group is primarily inductive. The replacement of the electron-withdrawing hydroxyl group with a less electronegative hydrogen atom results in a slight increase in electron density within the pyranose ring. This can lead to a modest enhancement in the nucleophilicity of the ring oxygen and potentially influence the stability of the transient oxocarbenium-like species formed during glycosylation.

Key Classes of 6-Deoxyhexopyranose Donors and Their Activation

The successful construction of a glycosidic linkage hinges on the appropriate choice of a glycosyl donor and a suitable activation method. For 6-deoxyhexopyranoses, two classes of donors have proven particularly versatile: thioglycosides and glycosyl trichloroacetimidates.

6-Deoxyhexopyranosyl Thioglycosides: Tunable Reactivity